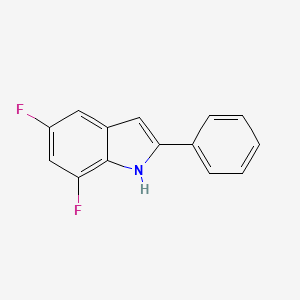
2-(Furan-2-yl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Furan-2-yl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a heterocyclic compound that combines a furan ring with a tetrahydroquinazoline-thione structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves the condensation of furan-2-carbaldehyde with 5,6,7,8-tetrahydroquinazoline-4-thione under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
2-(Furan-2-yl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The quinazoline-thione moiety can be reduced to form tetrahydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Halogenated or alkylated furan derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
作用機序
The mechanism of action of 2-(Furan-2-yl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. The furan ring and quinazoline-thione moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2-(Furan-2-yl)-1,3-thiazole: Another heterocyclic compound with a furan ring, known for its antimicrobial properties.
2-(Furan-2-yl)-1H-pyrazole: A compound with a furan ring and pyrazole moiety, studied for its anti-inflammatory and anticancer activities.
2-(Furan-2-yl)-1,3,4-oxadiazole: Known for its potential use in pharmaceuticals due to its diverse biological activities.
Uniqueness
2-(Furan-2-yl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is unique due to its combination of a furan ring and a tetrahydroquinazoline-thione structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
61431-39-8 |
|---|---|
分子式 |
C12H12N2OS |
分子量 |
232.30 g/mol |
IUPAC名 |
2-(furan-2-yl)-5,6,7,8-tetrahydro-1H-quinazoline-4-thione |
InChI |
InChI=1S/C12H12N2OS/c16-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-15-10/h3,6-7H,1-2,4-5H2,(H,13,14,16) |
InChIキー |
CDSOSXPCWHXEHI-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=S)N=C(N2)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



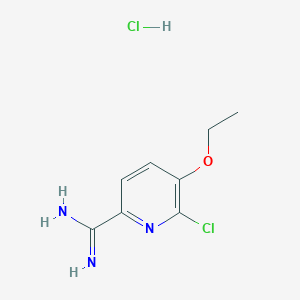
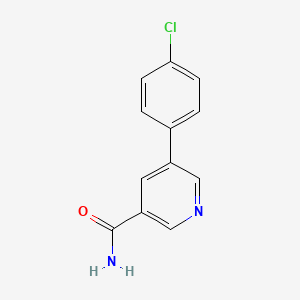
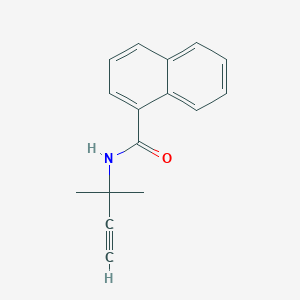
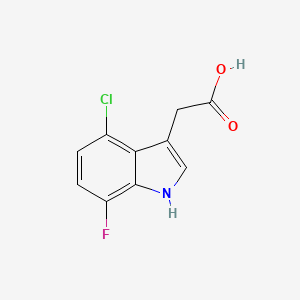
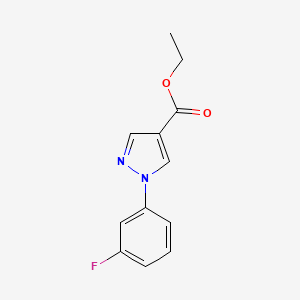
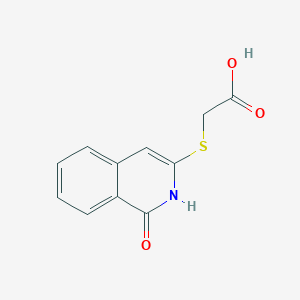

![1'-Ethyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B15067024.png)

